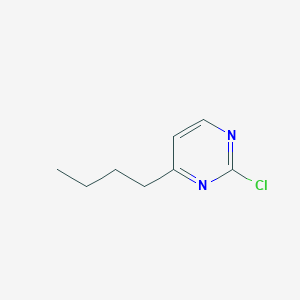

4-Butyl-2-chloropyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, largely due to its prevalence in nature as a core component of nucleobases like cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. tcichemicals.com This biological significance has inspired chemists to utilize the pyrimidine scaffold as a "privileged structure" in the design and synthesis of a vast range of biologically active compounds. nih.gov Pyrimidine-based derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. fluorine1.ru

Beyond its role in medicinal chemistry, the pyrimidine scaffold is a versatile platform in advanced organic synthesis. rsc.org Its electron-deficient nature, resulting from the presence of two nitrogen atoms in the six-membered ring, influences its reactivity and allows for a variety of chemical transformations. nih.gov The ability to introduce a wide range of substituents at different positions on the pyrimidine ring enables the fine-tuning of the molecule's steric and electronic properties, making it a valuable synthon for the construction of complex molecular architectures, including functional materials and catalysts.

Overview of Halogenated Pyrimidine Reactivity in Heterocyclic Chemistry

Halogenated pyrimidines, such as 4-Butyl-2-chloropyrimidine, are particularly important intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. ontosight.ai This reactivity is enhanced by the electron-withdrawing nature of the two ring nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

The reactivity of halogens on the pyrimidine ring is position-dependent. Generally, the reactivity order for nucleophilic substitution is position 4 > position 6 > position 2. researchgate.net This allows for regioselective functionalization of polyhalogenated pyrimidines. The 2-chloro substituent, while generally less reactive than a 4-chloro substituent, readily participates in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. researchgate.netCurrent time information in Bangalore, IN. These reactions, often catalyzed by transition metals like palladium or nickel, enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex pyrimidine derivatives from simple halogenated precursors. For instance, cobalt-catalyzed cross-coupling reactions between 2-chloropyrimidines and arylzinc halides have been reported to proceed in satisfactory to high yields. Current time information in Bangalore, IN.

Interactive Data Tables

Below are data tables providing information on pyrimidine derivatives. Due to the limited specific data available for this compound, the tables include data for closely related and representative compounds to illustrate the properties and reactivity of this class of molecules.

Table 1: Physical Properties of a Representative Chlorinated Heterocycle

| Property | Value | Reference |

| Compound | 4-(tert-Butyl)-2-chloropyridine | |

| Molecular Formula | C₉H₁₂ClN | nih.gov |

| Molecular Weight | 169.65 g/mol | nih.gov |

| Appearance | Colorless liquid | greatcellsolarmaterials.com |

| CAS Number | 81167-60-4 | nih.gov |

Table 2: Examples of Suzuki Cross-Coupling Reactions with 2,4-Dichloropyrimidines

| Aryl Boronic Acid | Product | Yield (%) | Catalyst System | Reference |

| Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 71 | Pd(PPh₃)₄ / K₂CO₃ | mdpi.com |

| 3-Nitrophenylboronic acid | 2-chloro-4-(3-nitrophenyl)pyrimidine | 79 | Pd(PPh₃)₄ / K₂CO₃ | mdpi.com |

| Naphthalen-2-ylboronic acid | 2-chloro-4-(naphthalen-2-yl)pyrimidine | 87 | Pd(PPh₃)₄ / K₂CO₃ | mdpi.com |

| 3-Cyanophenylboronic acid | 3-(2-chloropyrimidin-4-yl)benzonitrile | 83 | Pd(PPh₃)₄ / K₂CO₃ | mdpi.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H11ClN2 |

|---|---|

Molekulargewicht |

170.64 g/mol |

IUPAC-Name |

4-butyl-2-chloropyrimidine |

InChI |

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3 |

InChI-Schlüssel |

YQGUUMHQZKAIJY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=NC(=NC=C1)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Butyl 2 Chloropyrimidine and Its Congeners

Strategies for Direct Introduction of Butyl and Chloro Substituents

The direct introduction of butyl and chloro groups onto the pyrimidine (B1678525) ring can be accomplished through regioselective functionalization of a suitable pyrimidine precursor or by constructing the pyrimidine ring with the desired substituents already in place.

Regioselective Functionalization Approaches

A common strategy for the synthesis of 4-butyl-2-chloropyrimidine involves the regioselective functionalization of a di-substituted pyrimidine, such as 2,4-dichloropyrimidine (B19661). The differential reactivity of the C2 and C4 positions on the pyrimidine ring allows for the selective introduction of a butyl group at the C4 position. This is typically achieved through a nucleophilic substitution reaction with a butylating agent, such as a butyl Grignard reagent (butylmagnesium bromide) or butyllithium. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidines, leading to the preferential formation of the this compound.

Alternatively, one can start with a 4-butyl-2-hydroxypyrimidine (also known as 4-butylpyrimidin-2-ol) intermediate. This precursor can then be converted to this compound through a chlorination reaction, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). This two-step approach allows for the clean introduction of the chloro group at the C2 position.

| Precursor | Reagent(s) | Product | Reference Reaction Conditions |

| 2,4-Dichloropyrimidine | Butylmagnesium bromide | This compound | THF, low temperature |

| 4-Butyl-2-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | This compound | Reflux |

Precursor-Based Pyrimidine Ring Formation

Another fundamental approach involves the construction of the pyrimidine ring from acyclic precursors that already contain the butyl group or a precursor to it. This method, often referred to as a de novo synthesis, provides a high degree of flexibility in the introduction of various substituents. A plausible route to this compound via this strategy would involve the condensation of a β-dicarbonyl compound containing a butyl group with a suitable amidine or urea derivative.

For instance, the condensation of a 1,3-dicarbonyl compound bearing a butyl group, such as an appropriately substituted β-ketoester or malonic ester derivative, with urea or thiourea can lead to the formation of a 4-butyl-2-hydroxypyrimidine or 4-butyl-2-mercaptopyrimidine ring. Subsequent chlorination, as described previously, would then yield the desired this compound.

| Acyclic Precursors | Intermediate | Final Product |

| Butyl-substituted β-dicarbonyl compound + Urea | 4-Butyl-2-hydroxypyrimidine | This compound |

| Butyl-substituted β-dicarbonyl compound + Thiourea | 4-Butyl-2-mercaptopyrimidine | This compound |

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of heterocyclic compounds, including pyrimidines. These approaches offer high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be employed in the synthesis of this compound. For example, a Suzuki coupling reaction could be utilized to introduce the butyl group at the C4 position of a 2,4-dichloropyrimidine. lifechempharma.com This would involve the reaction of 2,4-dichloropyrimidine with a butylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base. The regioselectivity of such reactions often favors substitution at the C4 position. lifechempharma.com

Other transition metals, such as iron, have also been shown to catalyze the synthesis of substituted pyrimidines. For instance, an iron-catalyzed reaction between 2,4-dichloropyrimidine and a butyl Grignard reagent can afford this compound. guidechem.com Ruthenium-based catalysts have also been explored for the synthesis of pyrimidine derivatives from alcohols and amidines through acceptorless dehydrogenative coupling pathways. researchgate.net

| Reaction Type | Reactants | Catalyst | Product |

| Suzuki Coupling | 2,4-Dichloropyrimidine + Butylboronic acid | Palladium complex (e.g., Pd(PPh₃)₄) | This compound |

| Iron-Catalyzed Coupling | 2,4-Dichloropyrimidine + Butylmagnesium bromide | Iron(III) acetylacetonate (Fe(acac)₃) | This compound |

Ligand-Free Methodologies in Heterocycle Synthesis

In the pursuit of more sustainable and cost-effective synthetic methods, ligand-free catalytic systems have gained significant attention. For the synthesis of substituted pyrimidines, ligand-free Suzuki-Miyaura coupling reactions have been developed. These reactions often utilize a simple palladium salt as the catalyst in the absence of expensive and complex phosphine (B1218219) ligands. Such methodologies can be applied to the synthesis of this compound by coupling 2,4-dichloropyrimidine with a butylboronic acid derivative under ligand-free palladium catalysis. The use of microwave irradiation can often accelerate these reactions, leading to shorter reaction times and improved yields.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the mechanisms of the reactions involved in the synthesis of this compound is essential for optimizing reaction conditions and predicting the formation of byproducts.

The regioselectivity observed in the nucleophilic substitution of 2,4-dichloropyrimidine is a key aspect of several synthetic strategies. Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic properties of the pyrimidine ring and to rationalize the preferential attack of nucleophiles at the C4 position. youtube.commdpi.com These studies often reveal that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 and C6 positions, making them more electrophilic and thus more susceptible to nucleophilic attack.

In the case of Grignard reactions, the mechanism of reagent formation itself has been the subject of study, with evidence suggesting the involvement of radical intermediates at the magnesium surface. researchgate.net The subsequent nucleophilic attack of the Grignard reagent on the chloropyrimidine proceeds via a classic addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).

Reactivity Profiles and Mechanistic Studies of 4 Butyl 2 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position of 4-Butyl-2-chloropyrimidine

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry. The reaction mechanism involves a two-step process: the initial addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group, in this case, the chloride ion. libretexts.orgmsu.edu For 2-chloropyrimidines, the attack preferentially occurs at the C-2 position due to the strong electron-withdrawing effect of the adjacent nitrogen atoms, which stabilizes the intermediate. zenodo.orgvulcanchem.commsu.edu

Amination Reactions of 2-Chloropyrimidines

The substitution of the 2-chloro group with an amine (amination) is a widely utilized transformation. researchgate.net These reactions are typically performed by heating the 2-chloropyrimidine (B141910) with a primary or secondary amine, often in the presence of a base to neutralize the HCl formed. mdpi.com Various methodologies have been developed to facilitate this process under milder conditions and with improved yields.

Research has shown that zinc base-assisted amination allows the reaction to proceed at room temperature. thieme-connect.com In this method, an organozinc compound like tolylzinc bromide activates the amine, enhancing its nucleophilicity. thieme-connect.com Another approach involves using potassium fluoride (B91410) (KF) in water, which serves as an effective and environmentally benign system for the amination of chloroheterocycles, including 2-chloropyrimidine. nih.gov Furthermore, microwave irradiation has been demonstrated to significantly accelerate these reactions, often reducing reaction times from hours to minutes. researchgate.netresearchgate.net

While specific data for this compound is not extensively documented, the reactivity is expected to follow the general patterns observed for other 2-chloropyrimidines. The following table summarizes amination reactions on related 2-chloropyrimidine substrates.

| Substrate | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloropyrimidine | Morpholine | KF, H₂O, 100 °C, 17 h | 91% | nih.gov |

| 2-Chloropyrimidine | p-Anisidine | Tolylzinc bromide, THF, rt, 2.5 h | 81% | thieme-connect.com |

| 2-Chloropyrimidine | Aniline | Tolylzinc bromide, THF, rt, 2.5 h | 87% | thieme-connect.com |

| 2-Chloro-5-ethylpyrimidine | Aniline | Tolylzinc bromide, THF, rt, 2.5 h | 85% | thieme-connect.com |

| 2-Chloropyrimidine | Piperidine (B6355638) | Microwave, 2 min | 98% | researchgate.net |

Substitution with Oxygen- and Nitrogen-Based Nucleophiles

Beyond amination, the 2-chloro position of pyrimidines readily reacts with a variety of other nitrogen- and oxygen-based nucleophiles. Kinetic studies on 2-chloropyrimidine have established an order of reactivity among common bases as OH⁻ > dimethylamine (B145610) > piperidine > methylamine (B109427) > diethylamine. zenodo.org

Reactions with nitrogen nucleophiles such as primary and secondary amines, anilines, and even imidazole (B134444) are well-documented. thieme-connect.comnih.gov These reactions are fundamental for building complex nitrogen-containing heterocyclic structures.

Substitution with oxygen nucleophiles, such as alkoxides (RO⁻) and hydroxide (B78521) (OH⁻), is also a facile process. zenodo.org In some cases, reactions conducted in alcohol solvents can lead to solvolysis, where the solvent itself acts as the nucleophile, especially in the presence of a base that generates alkoxide ions. proquest.com The reaction of 2-MeSO₂-4-chloropyrimidine with alkoxides has been observed to occur selectively at the C-2 position at temperatures as low as -78°C, highlighting the high reactivity of this position towards oxygen nucleophiles under specific substitution patterns. wuxiapptec.com

Influence of Substituent Effects on SNAr Reactivity

Substituents on the pyrimidine ring can significantly influence the rate and regioselectivity of SNAr reactions. wuxiapptec.comacs.org The effect is determined by the substituent's electronic properties (electron-donating or electron-withdrawing) and its position on the ring.

The 4-butyl group in this compound is an alkyl group, which acts as a weak electron-donating group (EDG) through an inductive effect. Generally, EDGs decrease the rate of SNAr reactions because they destabilize the negatively charged Meisenheimer intermediate by pushing electron density into the already electron-rich ring system. libretexts.org Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), drastically increase reactivity by stabilizing the negative charge in the intermediate. libretexts.orgacs.org For instance, a study on 2-sulfonylpyrimidines showed that EWGs at the 5-position can increase the reaction rate by several orders of magnitude compared to an unsubstituted analog. acs.org

While the 4-butyl group is expected to slightly decrease the intrinsic reactivity of the pyrimidine core, the powerful activating effect of the two ring nitrogens ensures that SNAr reactions at the 2-position remain highly favorable. zenodo.orgmsu.edu Steric effects from the butyl group at the 4-position are not expected to significantly hinder nucleophilic attack at the C-2 position, as they are not in adjacent positions. nih.gov

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium and nickel, provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. Halogenated pyrimidines, including 2-chloropyrimidines, are excellent substrates for these transformations. researchgate.netresearchgate.net

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is one of the most versatile methods for C-C bond formation, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.net 2-Chloropyrimidines are effective coupling partners in these reactions. researchgate.net The catalytic cycle generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. mdpi.com

Transmetalation : The organic group is transferred from the boron reagent to the palladium center.

Reductive Elimination : The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. uwindsor.ca

Studies on 2,4-dichloropyrimidines have shown that Suzuki coupling can be highly regioselective, with the reaction occurring preferentially at the more reactive C-4 position. mdpi.com However, by using a 2-chloropyrimidine substrate, the coupling is directed to the C-2 position. The use of microwave irradiation and low catalyst loadings (e.g., 0.5 mol%) can lead to highly efficient and rapid synthesis of C-2 arylated pyrimidines. mdpi.com

| Halopyrimidine | Boronic Acid/Ester | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, MW, 100 °C, 15 min | 81% (at C4) | mdpi.com |

| 2-Chloropyridine | Potassium Indol-1-yltrifluoroborate | Pd(OAc)₂, RuPhos | Toluene/H₂O, 100 °C, 2 h | 99% | nih.gov |

| 4,6-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Dioxane, Na₂CO₃, 80 °C, 2 h | 96% (mono-arylated) | researchgate.net |

Nickel-Catalyzed Reactions with Halogenated Pyrimidines

Nickel complexes are also highly effective catalysts for cross-coupling reactions and can be a more cost-effective alternative to palladium. scite.ai Nickel-catalyzed Kumada coupling, which uses Grignard reagents (R-MgX) as the organometallic partner, is particularly effective for functionalizing chloropyrimidines. researchgate.netscite.ai

Research has demonstrated that catalysts such as Ni(dppe)Cl₂ and Ni(dppp)Cl₂ can successfully couple both alkyl and aryl Grignard reagents with substituted 2-chloropyrimidines in moderate yields. scite.ai These reactions provide a direct pathway to introduce alkyl or aryl groups at the C-2 position. Nickel catalysts have also been developed for asymmetric reductive cross-coupling reactions, for example, between heteroaryl iodides and α-chloronitriles, showcasing the versatility of nickel in C-C bond formation involving heteroaromatic rings like pyrimidine. acs.org

| Substrate | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4,6-dimethylpyrimidine | CH₃MgI | Ni(dppe)Cl₂ | 2,4,6-Trimethylpyrimidine | 65% | scite.ai |

| 2-Chloro-4,6-dimethylpyrimidine | C₂H₅MgBr | Ni(dppe)Cl₂ | 2-Ethyl-4,6-dimethylpyrimidine | 62% | scite.ai |

| 2-Chloro-4,6-dimethylpyrimidine | Phenyl-MgBr | Ni(dppe)Cl₂ | 4,6-Dimethyl-2-phenylpyrimidine | 55% | scite.ai |

Scope and Limitations of Cross-Coupling Methodologies

The 2-chloro substituent on the pyrimidine ring is a key functional handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Methodologies such as Suzuki-Miyaura, Hiyama, and cross-electrophile coupling have been applied to 2-chloropyrimidine systems, though the scope can be influenced by the nature of the coupling partners and the catalyst system employed.

Palladium-catalyzed Suzuki-Miyaura reactions are widely utilized for creating C-C bonds. For 2-chloropyrimidines, these reactions effectively couple the heterocycle with various aryl and alkenylboronic acids. researchgate.net The reaction of 2,4-dichloropyrimidine with one equivalent of an alkenylboronic acid demonstrates that coupling occurs preferentially at the C4 position over the C2 position, indicating higher reactivity at C4. researchgate.net This regioselectivity is a critical consideration for substrates like this compound. The choice of catalyst, often a palladium complex with specialized phosphine (B1218219) ligands like XPhos, is crucial for achieving high yields, particularly when dealing with less reactive aryl chlorides. organic-chemistry.org Limitations can arise when attempting to couple two different heteroaryl halides. organic-chemistry.org Furthermore, while many functional groups are tolerated, highly sensitive groups may require specific, milder conditions to avoid degradation. organic-chemistry.orgacs.org

Hiyama cross-coupling presents an alternative using organosilanes. An efficient synthesis of C2-aryl pyrimidine derivatives has been developed via palladium-catalyzed Hiyama couplings of 2-chloropyrimidines with organosilanes, a process that shows good functional group tolerance. researchgate.net

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for joining two different electrophiles, such as a heteroaryl chloride and an aryl bromide, avoiding the need for pre-formed organometallic reagents. wisc.edunih.gov These reactions often employ a nickel catalyst, a ligand such as bipyridine or terpyridine, and a stoichiometric reductant like zinc or manganese metal. nih.govnih.gov For diazine systems including pyrimidines, specific conditions have been developed to achieve high cross-selectivity. nih.gov For instance, the coupling of 2-chloropyrimidines with aryl bromides can be achieved using a NiBr₂/bipyridine catalyst system with additives like FeBr₂ and NaI to modulate reactivity and achieve selective cross-coupling. nih.gov However, a limitation is the potential for competing dimerization of the starting materials, particularly with certain substitution patterns. acs.org

Table 1: Examples of Cross-Coupling Reactions on 2-Chloropyrimidine Systems

| Coupling Type | Pyrimidine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| Suzuki | 2,4-Dichloropyrimidine | Alkenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-4-alkenylpyrimidine | High | researchgate.net |

| Hiyama | 2-Chloropyrimidines | Trimethoxy(phenyl)silane | Pd-catalyst / CuCl / TBAF | 2-Arylpyrimidines | Good to Excellent | researchgate.net |

| Cross-Electrophile | 2-Chloropyrimidine | Aryl Bromide | NiBr₂(bpy) / Fe anode | 2-Arylpyrimidine | Good to High | researchgate.net |

| Cross-Electrophile | 2-Chloropyridine | Alkyl Bromide | NiBr₂ / Bathophenanthroline / Mn⁰ | 2-Alkylpyridine | Moderate to Good | nih.gov |

| Suzuki | Aryl/Heteroaryl Halides | Bis-boronic acid | Pd-XPhos G2 / K₃PO₄ | Biaryl/Teraryl compounds | High | organic-chemistry.org |

This table is illustrative of general methodologies applicable to the 2-chloropyrimidine scaffold.

Photoinduced Alkylation and Other Radical Processes on Pyrimidine Derivatives

Pyrimidine derivatives can participate in reactions involving radical intermediates, often initiated by photochemical methods. These processes provide alternative pathways for functionalization, particularly for the introduction of alkyl groups.

A photochemical protocol for the alkylation of diazines, including pyrimidines, has been developed using N-(acyloxy)phthalimides as alkyl radical precursors. thieme-connect.com This process is facilitated by triethylamine (B128534) and irradiation with visible light (427–390 nm), enabling rapid cross-coupling to form a variety of alkylated diazines. thieme-connect.com Another approach involves a benzophenone-mediated photoinduced coupling between sulfonylpyrimidines and saturated heterocycles, allowing the pyrimidine ring to be introduced at non-acidic C(sp³)–H bonds. acs.org

The mechanism of these reactions often involves the generation of radical species. For instance, the photolysis of t-butyl hydroperoxide (t-BuOOH) produces t-BuO• radicals, which can add to the C5 or C6 position of the pyrimidine ring. nih.govniscpr.res.in This addition leads to the formation of a pyrimidine base radical, which can then react further to yield final products. nih.govniscpr.res.in Similarly, sulfate (B86663) radical anions (SO₄⁻•), generated from the photolysis of peroxydisulphate, can initiate reactions by adding to the C5 or C6 position of pyrimidine bases. researchgate.net

Metal-free photochemical processes have also been developed for the arylation of pyrimidines. rsc.org Under moderate UVA irradiation, pyrimidinyl radicals can be generated, which readily undergo C–C bond formation to yield hetero-biaryl derivatives with good functional group tolerance. rsc.org The formation of radicals by electron transfer to pyrimidine derivatives has also been studied, showing that electron reactions can account for the formation of specific radical species. tandfonline.com

For this compound, these radical processes would likely be influenced by its substituents. The butyl group at C4 may have a minor electronic effect but could sterically influence the approach of incoming radicals. The chloro group at C2 is an important site for potential radical substitution reactions, although radical addition to the C5-C6 double bond is also a well-documented pathway for pyrimidines. nih.govniscpr.res.inresearchgate.net

Table 2: Examples of Photoinduced and Radical Reactions on Pyrimidine Derivatives

| Reaction Type | Pyrimidine Substrate | Reagent(s) | Conditions | Key Intermediate | Product Type | Citation |

|---|---|---|---|---|---|---|

| Photoalkylation | Diazines (Pyrimidines) | N-(Acyloxy)phthalimides, Et₃N | hv (427–390 nm) | Alkyl radical | Alkylated diazine | thieme-connect.com |

| Photoarylation | Pyrimidines | Aryl source | hv (UVA) | Pyrimidinyl radical | Hetero-biaryl | rsc.org |

| Radical Oxidation | Pyrimidine bases | t-BuOOH | hv (254 nm) | Pyrimidine base radical | 5,6-Dihydroxypyrimidine | nih.govniscpr.res.in |

| Radical Oxidation | Pyrimidine bases | Peroxydisulphate (PDS) | hv | Pyrimidine base radical | Oxidized pyrimidines | researchgate.net |

This table summarizes general findings for the pyrimidine class of compounds.

Electrophilic Reactivity Considerations in this compound Derivatives

The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. nih.gov This inherent electronic nature makes electrophilic aromatic substitution significantly more difficult than for electron-rich rings like benzene (B151609) or pyrrole. nih.govresearchgate.net The presence of an additional electron-withdrawing group, the chlorine atom at the C2 position, further deactivates the ring towards attack by electrophiles.

Consequently, direct electrophilic substitution on the this compound ring is expected to be challenging and require harsh reaction conditions. The butyl group at C4 is an alkyl group, which is weakly electron-donating through an inductive effect. This might slightly counteract the deactivating effects of the ring nitrogens and the chloro group, but it is generally insufficient to promote facile electrophilic attack. If an electrophilic substitution were to occur, it would likely be directed to the C5 position, which is the most electron-rich carbon in the pyrimidine ring and is meta to the deactivating chloro group and ortho/para to the weakly activating butyl group.

The primary mode of reactivity for chloropyrimidines is nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.netwuxiapptec.com The electron-withdrawing character of the ring nitrogens and the C2-chloro substituent makes the carbon atoms of the pyrimidine ring, particularly C2, C4, and C6, highly electrophilic and thus susceptible to attack by nucleophiles. The chlorine atom at the C2 position of this compound serves as an excellent leaving group in SNAr reactions. This reactivity is well-documented, with 2-chloropyrimidine being approximately 100 times more reactive than chloropyrazine in such substitutions. researchgate.net

Quantum mechanics studies on chlorodiazines provide insight into this reactivity. For 2-chloropyrimidine, the LUMO+1 (Lowest Unoccupied Molecular Orbital+1) has a significant lobe centered on the C2 carbon, indicating this position as the favorable site for nucleophilic attack, which aligns with experimental observations. wuxibiology.com The presence of the butyl group at C4 in this compound would primarily exert a steric influence on the SNAr reaction at C2, but the electronic activation provided by the ring nitrogens and the chloro group itself ensures that this remains a highly favorable reaction pathway. Indeed, the SNAr reaction of 2,5-dichloropyrimidine (B52856) with a cysteine residue has been identified as the mechanism of action for certain covalent kinase inhibitors, underscoring the high electrophilicity of the C2 position. nih.gov

Advanced Derivatization and Functionalization Strategies Employing 4 Butyl 2 Chloropyrimidine

Diversification at the Pyrimidine (B1678525) Core

The pyrimidine core of 4-Butyl-2-chloropyrimidine offers multiple avenues for diversification. The primary strategies revolve around the modification of the chloro functionality and the introduction of a wide array of functional groups, thereby tuning the electronic and steric properties of the molecule.

The chloro substituent at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for post-synthetic modification. This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which is further enhanced by the two nitrogen atoms. A variety of nucleophiles can be employed to displace the chloride, leading to the formation of a diverse range of derivatives.

Common nucleophilic substitution reactions include:

Amination: Reaction with primary and secondary amines, both aliphatic and aromatic, yields 2-aminopyrimidine derivatives. These reactions are often carried out in the presence of a base and can be facilitated by microwave irradiation to reduce reaction times and improve yields.

Thiolation: Treatment with thiols or their corresponding thiolates results in the formation of 2-thioether-substituted pyrimidines. These reactions typically proceed under basic conditions.

Alkoxylation: Alkoxides can displace the chloro group to afford 2-alkoxypyrimidines.

The general scheme for the nucleophilic substitution of this compound is depicted below:

Interactive Data Table: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent | Conditions | Product | Yield (%) |

| Amine | R¹R²NH | Base, Solvent, Temp | 4-Butyl-N¹,N¹-dialkylpyrimidine-2-amine | Data not available |

| Thiol | RSH | Base, Solvent, Temp | 4-Butyl-2-(alkylthio)pyrimidine | Data not available |

| Alkoxide | ROH | Base, Solvent, Temp | 4-Butyl-2-alkoxypyrimidine | Data not available |

Beyond simple nucleophilic substitution, palladium-catalyzed cross-coupling reactions provide a powerful platform for introducing a wide range of functional groups at the 2-position of this compound. These methods have significantly expanded the scope of accessible derivatives.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrimidine core and various aryl or vinyl boronic acids or esters. It is a robust method for synthesizing 2-aryl- or 2-vinyl-4-butylpyrimidines.

Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with the 2-chloro position, leading to the synthesis of 2-alkynyl-4-butylpyrimidines. This transformation is valuable for introducing linear, rigid moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction offers an alternative and often more efficient method for the formation of C-N bonds compared to traditional SNAr reactions, especially with less nucleophilic amines.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, ligand, base | 2-Aryl-4-butylpyrimidine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | 2-Alkynyl-4-butylpyrimidine |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 2-Amino-4-butylpyrimidine |

Incorporation of this compound into Complex Molecular Architectures

The functionalized derivatives of this compound serve as key building blocks for the construction of more intricate molecular frameworks, including polyheterocyclic systems and bioisosteric analogues of known bioactive molecules.

The versatile reactivity of the 4-butyl-2-substituted pyrimidine core allows for its annulation with other heterocyclic rings, leading to the formation of fused polyheterocyclic systems. These structures are of significant interest in medicinal chemistry due to their rigid conformations and potential for multi-point interactions with biological targets.

Examples of such systems include:

Pyrazolo[1,5-a]pyrimidines: These can be synthesized through the reaction of a 2-hydrazinyl-4-butylpyrimidine intermediate (derived from this compound and hydrazine) with a 1,3-dicarbonyl compound.

organic-chemistry.orgwikipedia.orgnih.govTriazolo[1,5-a]pyrimidines: These can be prepared by the cyclization of a 2-hydrazinyl-4-butylpyrimidine with a one-carbon synthon, such as formic acid or its derivatives.

The synthesis of these fused systems often involves a multi-step sequence, where the initial derivatization of this compound is followed by a cyclization reaction.

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of drug design. This compound and its derivatives can be utilized to generate bioisosteric analogues of known pharmacophores.

For instance, the pyrimidine ring itself can act as a bioisostere for a phenyl ring in certain contexts. By functionalizing the 2-position of this compound with moieties that mimic key functional groups of a parent drug, novel analogues with potentially improved pharmacokinetic or pharmacodynamic profiles can be generated. For example, in the context of kinase inhibitors, where a hinge-binding motif is crucial, the 2-aminopyrimidine scaffold derived from this compound is a common bioisosteric replacement for other hinge-binding heterocycles. The butyl group at the 4-position can be exploited to probe hydrophobic pockets within the active site of the target protein.

Future Perspectives and Research Challenges for 4 Butyl 2 Chloropyrimidine Chemistry

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of 2-chloropyrimidines often involves the use of phosphorus oxychloride (POCl3) for the chlorination of the corresponding hydroxypyrimidines. While effective, this method generates significant phosphorus-containing waste and utilizes a hazardous reagent. A key challenge and a significant area of future research will be the development of greener and more sustainable alternatives to this transformation.

One promising avenue is the exploration of alternative chlorinating agents that are less hazardous and produce more benign byproducts. Reagents such as thionyl chloride (SOCl2) in the presence of a catalytic amount of a base or Vilsmeier-type reagents could be investigated as potential replacements for POCl3. The ideal alternative would be a solid, non-volatile reagent that is easily handled and produces recyclable or easily neutralized byproducts.

Furthermore, the principles of green chemistry, such as atom economy and the use of catalytic processes, will be central to developing more sustainable synthetic routes. This includes the investigation of catalytic methods that can directly introduce the chloro substituent or facilitate the synthesis of the pyrimidine (B1678525) ring with the desired substitution pattern, thereby avoiding protection-deprotection steps and reducing waste.

Continuous flow chemistry presents another significant opportunity for greener synthesis. the-scientist.com Flow reactors offer enhanced heat and mass transfer, allowing for safer and more efficient reactions, often with reduced solvent usage and shorter reaction times. The development of a continuous flow process for the synthesis of 4-butyl-2-chloropyrimidine could lead to a more sustainable and scalable manufacturing process.

The following table summarizes potential greener alternatives to the conventional synthesis of this compound:

| Conventional Method | Potential Greener Alternative | Advantages of Alternative |

| Chlorination with excess POCl3 | Catalytic chlorination with alternative reagents (e.g., SOCl2/base) | Reduced hazardous waste, milder reaction conditions |

| Batch processing | Continuous flow synthesis | Improved safety, efficiency, and scalability; reduced solvent use |

| Multi-step synthesis with protecting groups | One-pot or tandem reactions | Increased atom economy, reduced waste and purification steps |

| Use of hazardous solvents | Application of green solvents (e.g., ionic liquids, supercritical fluids) | Reduced environmental impact and potential for solvent recycling |

Exploitation of Novel Reaction Pathways

Beyond improving existing synthetic methods, a major area of future research lies in the discovery and exploitation of novel reaction pathways to access and functionalize this compound. The reactivity of the pyrimidine ring and its substituents offers a rich landscape for exploring new chemical transformations.

C-H Functionalization: A particularly exciting frontier is the direct C-H functionalization of the pyrimidine core. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives. Research into transition-metal catalyzed C-H activation at the C-5 and C-6 positions of the pyrimidine ring could unlock new avenues for introducing a wide range of functional groups, including aryl, alkyl, and heteroatom-containing moieties.

Photocatalysis and Electrochemistry: The use of visible-light photocatalysis and electrochemical methods represents another promising direction. These techniques can enable unique bond formations and functional group transformations under mild conditions, often with high selectivity. For instance, photocatalytic methods could be developed for the direct arylation or alkylation of the pyrimidine ring, while electrochemical approaches might offer new ways to selectively reduce or oxidize the molecule.

Enzymatic and Biocatalytic Approaches: The integration of biocatalysis into the synthesis and modification of this compound is a largely unexplored but potentially powerful strategy. Enzymes could be engineered to perform selective transformations, such as hydroxylations or aminations, on the pyrimidine ring or the butyl side chain with high enantioselectivity and under environmentally benign aqueous conditions.

The table below highlights some novel reaction pathways and their potential applications in the chemistry of this compound:

| Novel Reaction Pathway | Potential Application | Key Advantages |

| C-H Functionalization | Direct introduction of various substituents at C-5 and C-6 | High atom economy, reduced synthetic steps |

| Visible-Light Photocatalysis | Mild and selective C-C and C-X bond formation | Use of renewable energy, high functional group tolerance |

| Electrochemistry | Controlled oxidation and reduction reactions | Avoidance of stoichiometric reagents, precise control over reactivity |

| Biocatalysis/Enzymatic Synthesis | Enantioselective modifications, green reaction conditions | High selectivity, environmentally friendly |

Integration with Machine Learning and AI in Synthetic Design

The complexity of designing efficient and novel synthetic routes for molecules like this compound can be significantly augmented by the integration of machine learning (ML) and artificial intelligence (AI). These computational tools are rapidly transforming the field of chemical synthesis by enabling the prediction of reaction outcomes, the discovery of new reaction pathways, and the optimization of reaction conditions.

Reaction Outcome and Condition Optimization: Machine learning models can be trained to predict the success and yield of a chemical reaction based on the starting materials, reagents, and reaction conditions. rsc.orgnih.gov This predictive capability can be used to optimize the synthesis of this compound by identifying the ideal temperature, solvent, and catalyst, thereby saving significant experimental time and resources.

Discovery of Novel Reactions: AI algorithms can also be employed to discover entirely new chemical reactions. By analyzing patterns in large reaction datasets, these models can propose novel transformations that could be applied to the synthesis and functionalization of pyrimidine derivatives.

The integration of these computational approaches with automated synthesis platforms could ultimately lead to a closed-loop system where AI designs a synthetic route, a robotic system performs the synthesis, and the experimental data is fed back to the AI to refine its models.

The following table illustrates the potential impact of AI and machine learning on the synthesis of this compound:

| AI/ML Application | Specific Task | Potential Benefit |

| Retrosynthesis Prediction | Proposing novel and efficient synthetic routes | Accelerating the discovery of new synthesis pathways |

| Reaction Optimization | Predicting optimal reaction conditions (temperature, solvent, catalyst) | Reducing experimental effort and improving reaction yields |

| Novel Reaction Discovery | Identifying new chemical transformations for pyrimidine functionalization | Expanding the toolbox of synthetic chemists |

| Automated Synthesis | Integrating AI-designed routes with robotic platforms | Enabling high-throughput synthesis and optimization |

Q & A

Q. How can researchers validate the biological activity of this compound derivatives while minimizing assay artifacts?

- Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity, cell-based viability assays). Include controls for compound aggregation (e.g., detergent addition) and redox cycling (e.g., catalase supplementation). Perform dose-response curves (10 nM–100 µM) in triplicate, calculating Z’ factors for assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.